molecular formula C6H3Cl2N3 B1313661 5,7-Dichloropyrazolo[1,5-a]pyrimidine CAS No. 57489-77-7

5,7-Dichloropyrazolo[1,5-a]pyrimidine

Cat. No. B1313661
CAS RN: 57489-77-7
M. Wt: 188.01 g/mol
InChI Key: JMTFWCYVZOFHLR-UHFFFAOYSA-N
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Description

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C6H3Cl2N3 . It has a molecular weight of 188.02 g/mol . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, including 5,7-Dichloropyrazolo[1,5-a]pyrimidine, has been reported in the literature . The synthetic route involved a one-pot two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidin-5-ones from the reaction of 3-aminopyrazole with activated alkynes .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloropyrazolo[1,5-a]pyrimidine consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H .


Physical And Chemical Properties Analysis

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a solid compound . It has a topological polar surface area of 30.2 Ų and does not have any hydrogen bond donors . It has two hydrogen bond acceptors . The compound does not have any rotatable bonds .

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

  • Field : Pharmaceutical Research
  • Application : “5,7-Dichloropyrazolo[1,5-a]pyrimidine” compounds are used to inhibit CDKs . CDKs are a group of protein kinases that are crucial for cell cycle regulation. Inhibiting these kinases can be beneficial in treating disorders associated with inappropriate activity, mutation, overexpression, or upstream pathway activation of CDK .

Synthesis and Characterization of New 5-Aminopyrazole Compounds

  • Field : Organic Chemistry
  • Application : “5,7-Dichloropyrazolo[1,5-a]pyrimidine” is used in the synthesis and characterization of new 5-aminopyrazole compounds . These compounds could potentially have various applications, including medicinal chemistry.

Safety And Hazards

5,7-Dichloropyrazolo[1,5-a]pyrimidine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, including 5,7-Dichloropyrazolo[1,5-a]pyrimidine, continue to be a research priority regarding process efficiency, environmental impact, and the study of its multiple applications . These compounds have attracted a great deal of attention in medicinal chemistry due to their significant properties .

properties

IUPAC Name

5,7-dichloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFWCYVZOFHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=C(C=C(N2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454231
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloropyrazolo[1,5-a]pyrimidine

CAS RN

57489-77-7
Record name 5,7-Dichloropyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
T Shiota, T Yamamori - The Journal of Organic Chemistry, 1999 - ACS Publications
Strategies for controlling the regioselective reactions between 2,4-dichloroquinoline and organozinc reagents are described. 2,4-Dichloroquinoline has been found to react with …
Number of citations: 70 pubs.acs.org
I Bassoude, S Berteina‐Raboin… - European Journal of …, 2012 - Wiley Online Library
The palladium‐catalyzed direct C–H arylation of various heterocyclic is now recognized to be the most effective methodology for making aromatic compounds. In this paper, we present …
Y Tian, D Du, D Rai, L Wang, H Liu, P Zhan… - Bioorganic & Medicinal …, 2014 - Elsevier
In our continuous efforts to identify novel potent HIV-1 NNRTIs, a novel class of 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives were rationally designed, synthesized and …
Number of citations: 79 www.sciencedirect.com
F Yang, Y Xu, P Wang, Q Lin, F Bi, N Liu, M Lu - CrystEngComm, 2021 - pubs.rsc.org
Exploring heat-resistant explosives that are easy to synthesize is a major challenge in the research of energetic materials. In this study, two novel fused-ring energetic compounds, …
Number of citations: 14 pubs.rsc.org
MM Hammouda, HE Gaffer, KM Elattar - RSC Medicinal Chemistry, 2022 - pubs.rsc.org
Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent. The …
Number of citations: 8 pubs.rsc.org
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com
J Shi, Y Chen, S Ji, S Ding, J Liu - Russian Journal of General Chemistry, 2019 - Springer
A series of novel 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives containing the hydrazone moiety has been synthesized by a five-step procedure including cyclization, chlorination, …
Number of citations: 2 link.springer.com
T Kosugi, DR Mitchell, A Fujino, M Imai… - Journal of Medicinal …, 2012 - ACS Publications
A novel class of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) inhibitors was discovered through screening a kinase-focused library. A homology model of …
Number of citations: 55 pubs.acs.org
W McCoull, RD Abrams, E Anderson… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of the protein–protein interaction between B-cell lymphoma 6 (BCL6) and corepressors has been implicated as a therapeutic target in diffuse large B-cell lymphoma (DLBCL) …
Number of citations: 65 pubs.acs.org
JE Dowling, M Alimzhanov, L Bao, MH Block… - pstorage-acs-6854636.s3 …
Supporting Information “Structure and property based design of pyrazolo[1,5-a]pyrimidine inhibitors of CK2 kinase with activit Page 1 Supporting Information “Structure and property …

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